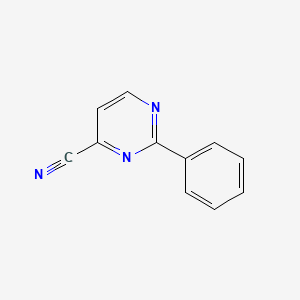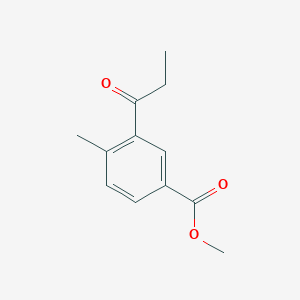![molecular formula C13H23NO4 B11765820 (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-méthylcyclohexane-1-carboxylique est un composé chiral qui trouve des applications significatives en synthèse organique et en chimie médicinale. Ce composé est caractérisé par sa structure unique, qui comprend un cycle cyclohexane substitué par un groupe amino protégé par un groupe tert-butoxycarbonyle (Boc) et un groupe acide carboxylique. La stéréochimie du composé est spécifiée par la configuration (1S,3S), indiquant l'arrangement spatial des substituants autour du cycle cyclohexane.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'acide (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-méthylcyclohexane-1-carboxylique implique généralement les étapes suivantes :
Matière première : La synthèse commence avec le dérivé cyclohexane approprié.
Protection du groupe amino : Le groupe amino est protégé à l'aide de chlorure de tert-butoxycarbonyle en présence d'une base telle que la triéthylamine. Cette étape garantit que le groupe amino ne participe pas à des réactions secondaires indésirables.
Introduction du groupe acide carboxylique : Le groupe acide carboxylique est introduit par une série de réactions, qui peuvent inclure des étapes d'oxydation ou d'hydrolyse.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'obtenir le composé souhaité à une grande pureté.
Méthodes de production industrielle
En milieu industriel, la production d'acide (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-méthylcyclohexane-1-carboxylique peut impliquer des procédés par lots à grande échelle ou des procédés en continu. L'utilisation de réacteurs automatisés et de systèmes de purification avancés garantit une qualité constante et un rendement élevé du composé.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-méthylcyclohexane-1-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.
Substitution : Le groupe amino protégé par le Boc peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
L'acide (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-méthylcyclohexane-1-carboxylique a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des interactions enzyme-substrat et de la liaison protéine-ligand.
Médecine : Envisagé pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'acide (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-méthylcyclohexane-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes, en fonction de sa structure et de ses groupes fonctionnels. Le groupe amino protégé par le Boc peut être déprotégé en milieu acide, ce qui permet au groupe amino libre de participer à des réactions biochimiques.
Applications De Recherche Scientifique
(1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for biologically active molecules.
Medicine: Involved in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Participates in metabolic pathways, influencing the synthesis of other compounds.
Stereochemistry: The specific stereochemistry of the compound plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-méthylcyclohexane-1-carboxylique : Un stéréoisomère avec un arrangement spatial différent des substituants.
Acide (1S,3S)-3-amino-1-méthylcyclohexane-1-carboxylique : Un composé similaire sans la protection Boc.
Unicité
L'acide (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-méthylcyclohexane-1-carboxylique est unique en raison de sa stéréochimie spécifique et de la présence du groupe amino protégé par le Boc, qui confère une stabilité et une sélectivité dans diverses réactions chimiques.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m0/s1 |
Clé InChI |
XCPMDVSCEXNFGR-ZANVPECISA-N |
SMILES isomérique |
C[C@@]1(CCC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


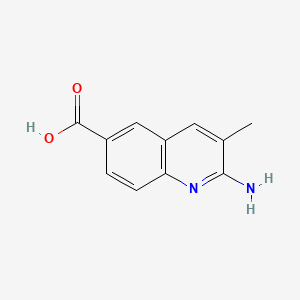
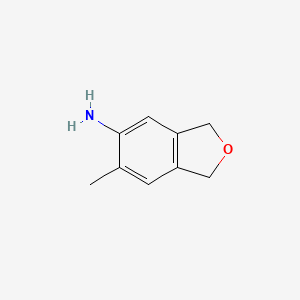
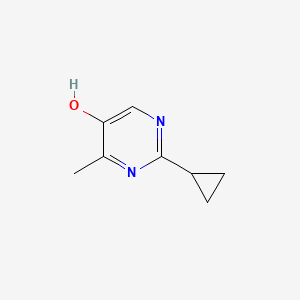
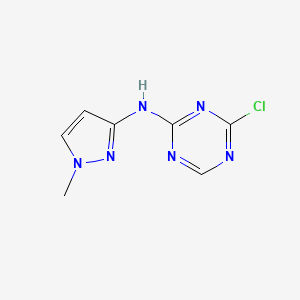
![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)

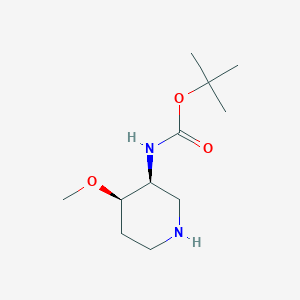
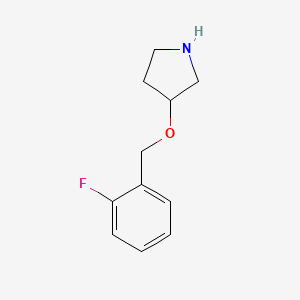
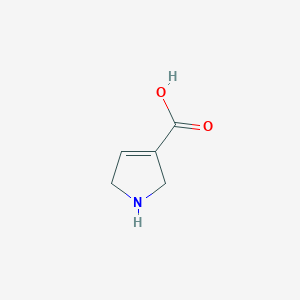
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
